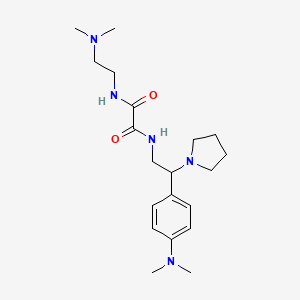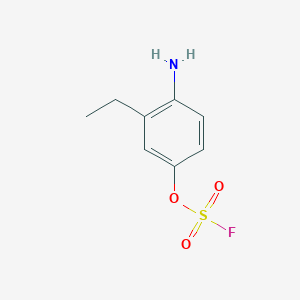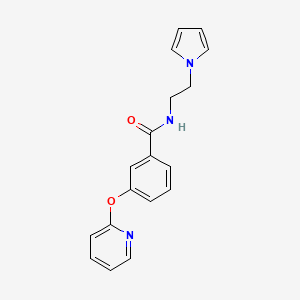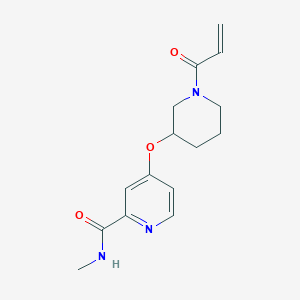![molecular formula C24H23N3O B2750099 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 868146-35-4](/img/structure/B2750099.png)
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of furo[2,3-d]pyrimidines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine has shown promising results in various scientific research studies. It has been reported to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess significant antiviral activity against herpes simplex virus type-1 (HSV-1) and type-2 (HSV-2). Moreover, this compound has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been found to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis. Moreover, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine in lab experiments is its potent biological activity against various targets. This makes it a suitable candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, the synthesis of this compound requires specialized equipment and expertise, which can limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the research on 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine. One of the directions is to study its potential use as a therapeutic agent for other diseases such as viral infections, autoimmune diseases, and neurodegenerative disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action and the structure-activity relationship of this compound to facilitate its drug discovery and development.
Synthesemethoden
The synthesis of 4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine involves the reaction of 5,6-diphenylfuro[2,3-d]pyrimidine with azepane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in good yield and purity. This method has been reported in several research articles and has been optimized for various reaction parameters.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-10-16-27(15-9-1)23-21-20(18-11-5-3-6-12-18)22(19-13-7-4-8-14-19)28-24(21)26-17-25-23/h3-8,11-14,17H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVDXTJVYGNGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)
methyl]thiourea](/img/structure/B2750021.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2750026.png)



![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2750036.png)
![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)
